molecular formula C11H11ClO B14584129 (2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride CAS No. 61402-31-1

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride

Cat. No.: B14584129
CAS No.: 61402-31-1
M. Wt: 194.66 g/mol
InChI Key: GBZFILBGEYHYAE-SNVBAGLBSA-N
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Description

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride is an organic compound with a complex structure, characterized by a tetrahydronaphthalene ring system attached to a carbonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride typically involves the chlorination of the corresponding carboxylic acid. One common method is the reaction of (2R)-1,2,3,4-Tetrahydronaphthalene-2-carboxylic acid with thionyl chloride (SOCl₂), phosphorus trichloride (PCl₃), or phosphorus pentachloride (PCl₅). These reagents facilitate the substitution of the hydroxyl group with a chlorine atom, forming the desired acyl chloride .

Industrial Production Methods

In an industrial setting, the production of acyl chlorides like this compound often involves large-scale chlorination processes using thionyl chloride due to its efficiency and the ease of removing by-products (sulfur dioxide and hydrogen chloride gases). The reaction is typically carried out under controlled temperatures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives such as amides, esters, and anhydrides.

    Hydrolysis: In the presence of water, it hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

Major Products

    Amides: Formed from the reaction with amines.

    Esters: Formed from the reaction with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Scientific Research Applications

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2R)-1,2,3,4-Tetrahydronaphthalene-2-carbonyl chloride is unique due to its combination of a tetrahydronaphthalene ring and a carbonyl chloride group. This structure imparts specific reactivity patterns that are not observed in simpler analogs, making it valuable for specialized synthetic applications .

Properties

CAS No.

61402-31-1

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

(2R)-1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride

InChI

InChI=1S/C11H11ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2/t10-/m1/s1

InChI Key

GBZFILBGEYHYAE-SNVBAGLBSA-N

Isomeric SMILES

C1CC2=CC=CC=C2C[C@@H]1C(=O)Cl

Canonical SMILES

C1CC2=CC=CC=C2CC1C(=O)Cl

Origin of Product

United States

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